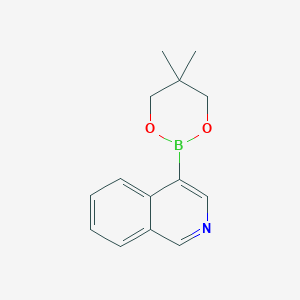

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)13-8-16-7-11-5-3-4-6-12(11)13/h3-8H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQEZCUCPPAKCLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CN=CC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383560 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844891-01-6 | |

| Record name | 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline, a valuable building block in medicinal chemistry and drug discovery. The primary and most efficient synthetic route involves a palladium-catalyzed Miyaura borylation of 4-bromoisoquinoline. This document outlines the detailed experimental protocol, relevant quantitative data, and a visual representation of the synthesis workflow.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes 4-bromoisoquinoline as the starting material and bis(neopentyl glycolato)diboron as the boron source. The reaction proceeds with high efficiency and selectivity, providing the desired product in good yield.

An alternative approach, direct C-H borylation of isoquinoline using an iridium catalyst, is generally less suitable for obtaining the specific 4-substituted isomer. The regioselectivity of iridium-catalyzed C-H borylation is influenced by steric and electronic factors, and without a directing group, a mixture of isomers is often obtained, making the isolation of the desired product challenging. Therefore, the Miyaura borylation of a pre-functionalized isoquinoline is the preferred method for a predictable and high-yielding synthesis.

Experimental Protocol: Miyaura Borylation of 4-Bromoisoquinoline

This section details the experimental procedure for the synthesis of this compound from 4-bromoisoquinoline.

Materials:

-

4-Bromoisoquinoline

-

Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)diboron (Bis(neopentyl glycolato)diboron)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas (inert atmosphere)

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add 4-bromoisoquinoline (1.0 eq), bis(neopentyl glycolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via a syringe. The typical concentration is around 0.1 M with respect to the 4-bromoisoquinoline.

-

Reaction: Stir the reaction mixture at 80-100 °C under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound via Miyaura borylation.

| Parameter | Value |

| Starting Material | 4-Bromoisoquinoline |

| Reagents | Bis(neopentyl glycolato)diboron, PdCl₂(dppf), KOAc |

| Solvent | 1,4-Dioxane |

| Reaction Temperature | 80-100 °C |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

| Product Purity | >95% (after chromatography) |

Visualization of the Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of the target compound.

Conclusion

The Miyaura borylation of 4-bromoisoquinoline provides a reliable and high-yielding route to this compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize this important chemical intermediate for their research and development activities. The straightforward nature of the reaction and the commercial availability of the starting materials make this a practical and accessible synthetic method.

An In-depth Technical Guide to the Preparation of Isoquinoline Neopentyl Glycol Boronate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing isoquinoline neopentyl glycol boronate, a valuable building block in medicinal chemistry and drug discovery. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[1][2] Its functionalization through the introduction of a boronic ester at various positions on the isoquinoline ring system opens up a vast chemical space for the synthesis of novel derivatives via cross-coupling reactions. This document details the most plausible synthetic strategies, provides collated quantitative data from analogous reactions, and presents detailed, actionable experimental protocols. Furthermore, it includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction

The isoquinoline nucleus is a fundamental heterocyclic motif in a wide array of pharmacologically active molecules, exhibiting activities such as anticancer, antibacterial, and neuroprotective properties.[1] The derivatization of this scaffold is a cornerstone of many drug discovery programs. Boronic acids and their esters are exceptionally useful intermediates in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The neopentyl glycol boronate ester of isoquinoline offers advantages over the corresponding boronic acid, including enhanced stability, which facilitates handling, purification, and storage. This guide focuses on the preparation of isoquinoline neopentyl glycol boronate, with a particular emphasis on the commercially available and synthetically important isoquinoline-4-boronic acid neopentyl glycol ester (CAS 844891-01-6).[4]

Synthetic Pathways

The preparation of isoquinoline neopentyl glycol boronate can be approached through several strategic routes. The selection of a particular pathway may depend on the availability of starting materials, desired scale, and the specific isomer required. The three most viable synthetic strategies are outlined below.

Two-Step Synthesis via Miyaura Borylation and Transesterification

This is a robust and widely applicable method that proceeds in two distinct steps:

-

Miyaura Borylation: A halo-isoquinoline is coupled with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst to form the isoquinoline pinacol boronate ester.

-

Transesterification: The resulting pinacol ester is then reacted with neopentyl glycol to yield the target neopentyl glycol boronate.

dot graph "Miyaura_Borylation_and_Transesterification" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Two-step synthesis of isoquinoline neopentyl glycol boronate.

Direct Borylation with Bis(neopentyl glycolato)diboron

A more convergent approach involves the direct palladium-catalyzed cross-coupling of a halo-isoquinoline with bis(neopentyl glycolato)diboron. This method is potentially more efficient as it combines the borylation and esterification into a single synthetic operation. Bis(neopentyl glycolato)diboron has been shown to be a highly effective borylating agent.[5]

dot graph "Direct_Borylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: One-step direct borylation synthesis.

Esterification of Isoquinoline Boronic Acid

This classical approach involves the initial synthesis of the isoquinoline boronic acid, which is subsequently esterified with neopentyl glycol.

-

Boronic Acid Synthesis: A halo-isoquinoline is converted to the corresponding boronic acid, typically via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

-

Fischer Esterification: The isolated isoquinoline boronic acid is then heated with neopentyl glycol, often with azeotropic removal of water to drive the reaction to completion.

dot graph "Esterification_of_Boronic_Acid" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Synthesis via esterification of the corresponding boronic acid.

Quantitative Data

While a complete dataset for the synthesis of isoquinoline-4-boronic acid neopentyl glycol boronate is not available in a single source, the following table summarizes typical reaction conditions and yields for analogous transformations, providing a strong basis for experimental design.

| Reaction Step | Substrate | Reagents and Conditions | Product | Yield | Reference |

| Miyaura Borylation | 5-Bromo-isoquinoline | B₂(pin)₂, PdCl₂(dppf), KOAc, 1,4-dioxane, 80-95 °C, 16 h | Isoquinoline-5-boronic acid pinacol ester | 70% | [6] |

| Direct Borylation | Methyl 2-bromo-4-nitrobenzoate | Bis(neopentyl glycolato)diboron, Pd(dppf)Cl₂, KOAc, DMSO, 60 °C, 22 h | Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate | 51% | [7] |

| Fischer Esterification | Acetic acid | Isopentyl alcohol, H₂SO₄ (cat.), reflux | Isopentyl acetate | Not specified | [1] |

Experimental Protocols

Based on the established methodologies for the synthesis of aryl boronate esters, the following detailed protocols are provided for the preparation of isoquinoline neopentyl glycol boronate.

Protocol 1: Two-Step Synthesis of Isoquinoline-4-boronic acid neopentyl glycol ester

Step 1: Synthesis of Isoquinoline-4-boronic acid pinacol ester

This protocol is adapted from the Miyaura borylation of 5-bromo-isoquinoline.[6]

-

To a flame-dried round-bottom flask, add 4-bromo-isoquinoline (1.0 eq.), bis(pinacolato)diboron (1.2 eq.), and potassium acetate (3.0 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane as the solvent.

-

To the stirred suspension, add PdCl₂(dppf) (0.03 eq.).

-

Heat the reaction mixture to 80-95 °C and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford isoquinoline-4-boronic acid pinacol ester.

Step 2: Transesterification to Isoquinoline-4-boronic acid neopentyl glycol ester

This is a general protocol for the transesterification of pinacol boronates.

-

In a round-bottom flask, dissolve the isoquinoline-4-boronic acid pinacol ester (1.0 eq.) in a suitable solvent such as toluene or THF.

-

Add neopentyl glycol (1.1-1.5 eq.).

-

Optionally, a catalytic amount of a Lewis acid or protic acid can be added to facilitate the reaction.

-

Heat the mixture to reflux. For reactions in toluene, a Dean-Stark apparatus can be used to remove the liberated pinacol by azeotropic distillation.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final product.

Protocol 2: Direct Borylation of 4-Bromo-isoquinoline

This protocol is based on the direct borylation of other aryl bromides.[7]

-

To a flame-dried reaction vessel, add 4-bromo-isoquinoline (1.0 eq.), bis(neopentyl glycolato)diboron (1.2 eq.), and potassium acetate (2.5 eq.).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous DMSO as the solvent.

-

Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq.).

-

Heat the reaction mixture to 60-80 °C and stir for 22-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Characterization Data (Predicted)

-

¹H NMR: The spectrum is expected to show signals for the isoquinoline protons, typically in the aromatic region (δ 7.5-9.5 ppm). The neopentyl glycol moiety would exhibit a singlet for the two methyl groups and two signals for the diastereotopic methylene protons of the dioxaborinane ring.

-

¹³C NMR: Aromatic carbons of the isoquinoline ring would appear in the range of δ 120-155 ppm. The quaternary carbon of the neopentyl group and the methylene carbons of the dioxaborinane ring would also be observable. The carbon attached to the boron atom may show a broad signal or be unobserved due to quadrupolar relaxation.

-

HRMS (High-Resolution Mass Spectrometry): The exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the observed mass to confirm the elemental composition.

Role in Signaling Pathways and Drug Development

The direct involvement of isoquinoline neopentyl glycol boronate in specific signaling pathways has not been extensively reported. However, its utility lies in its role as a versatile intermediate for the synthesis of a wide range of isoquinoline derivatives. These derivatives have been shown to interact with numerous biological targets.[1] For example, substituted isoquinolines are known to act as inhibitors of various kinases, proteases, and other enzymes implicated in cancer, inflammatory diseases, and neurological disorders.

The boronic ester functionality allows for the facile introduction of diverse substituents onto the isoquinoline core via Suzuki-Miyaura coupling. This enables the rapid generation of libraries of novel compounds for high-throughput screening in drug discovery campaigns. The neopentyl glycol protecting group provides the necessary stability for multi-step syntheses while being amenable to cleavage under specific conditions if the free boronic acid is required.

dot graph "Drug_Discovery_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} . Caption: Role in drug discovery workflow.

Conclusion

The preparation of isoquinoline neopentyl glycol boronate is a key enabling step for the exploration of the chemical space around the medicinally important isoquinoline scaffold. This technical guide has outlined the primary synthetic strategies, provided relevant quantitative data from related reactions, and presented detailed experimental protocols to aid researchers in the synthesis of this valuable intermediate. The continued development of efficient and scalable methods for the preparation of such building blocks will undoubtedly accelerate the discovery of novel therapeutics.

References

- 1. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline | 844891-01-6 [sigmaaldrich.com]

- 5. Nanjing Shizhou Biology Technology Co.,Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Miyaura Borylation of 4-Haloisoquinolines for the Synthesis of Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Miyaura borylation reaction as applied to the synthesis of isoquinoline-4-boronic esters from 4-haloisoquinolines. This transformation is of significant interest in medicinal chemistry and drug development, as the resulting boronic esters are versatile intermediates for the construction of complex molecular architectures through subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Introduction to Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of a carbon-boron bond.[1] It typically involves the reaction of an aryl or vinyl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[2][3] The resulting boronic esters are stable, can be purified by standard laboratory techniques, and serve as key building blocks in organic synthesis.[2] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[3]

The Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

The primary product of the Miyaura borylation of a 4-haloisoquinoline is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline , also known as isoquinoline-4-boronic acid pinacol ester. This compound is a key intermediate for the synthesis of more complex isoquinoline derivatives.[4][5]

Chemical Properties:

| Property | Value |

| CAS Number | 685103-98-4 |

| Molecular Formula | C₁₅H₁₈BNO₂ |

| Molecular Weight | 255.12 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 99 - 103 °C |

Reaction Mechanism and Key Components

The catalytic cycle of the Miyaura borylation is generally understood to proceed through a sequence of oxidative addition, transmetalation, and reductive elimination steps.

Key Components:

-

Substrate (4-Haloisoquinoline): The reactivity of the halide follows the general trend I > Br > Cl. While 4-bromo- and 4-iodoisoquinolines are common substrates, the borylation of 4-chloroisoquinolines may require more active catalyst systems or harsher reaction conditions.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most commonly employed reagent for this transformation.[2]

-

Palladium Catalyst: A variety of palladium catalysts can be used. A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), often as a dichloromethane adduct.[6][7] Other catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be effective.[3]

-

Base: A weak base is crucial to the success of the reaction, as stronger bases can promote a subsequent Suzuki-Miyaura coupling between the newly formed boronic ester and the starting halide.[3] Potassium acetate (KOAc) is the most frequently used base.[3]

-

Solvent: Anhydrous polar aprotic solvents are typically used to ensure the solubility of the reagents and to facilitate the reaction. Dimethylformamide (DMF) and 1,4-dioxane are common choices.[6]

Experimental Protocols

Representative Protocol for the Miyaura Borylation of 4-Bromoisoquinoline:

Materials:

-

4-Bromoisoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane or Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2-1.5 equiv), and potassium acetate (3.0 equiv).

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.1 equiv).

-

Add the anhydrous solvent (e.g., 1,4-dioxane or DMF).

-

Heat the reaction mixture to 80-120 °C with stirring. The optimal temperature and reaction time will depend on the specific substrate and catalyst loading.

-

Monitor the reaction progress by a suitable analytical technique, such as TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Miyaura borylation of various haloquinolines, which can be considered analogous to the borylation of 4-haloisoquinolines.

| Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Haloquinolines | Pd(dppf)Cl₂·CH₂Cl₂ (5) | NaOAc (3) | DMF | 80 | 2 | Not specified | [6] |

| Haloquinolines | Pd(dppf)Cl₂·CH₂Cl₂ (2.5) | K₂CO₃ (3) | DMF | 110 | 0.42 | up to 98 | [6] |

Experimental Workflow

The general workflow for the Miyaura borylation of 4-haloisoquinolines is outlined below.

Conclusion

The Miyaura borylation is a highly effective and versatile method for the synthesis of isoquinoline-4-boronic esters from the corresponding 4-haloisoquinolines. By carefully selecting the catalyst, base, and reaction conditions, researchers can achieve high yields of these valuable synthetic intermediates. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane synthesis protocol

An in-depth technical guide on the synthesis of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane, a valuable reagent in medicinal chemistry and drug development, is presented below. This document provides a detailed experimental protocol, quantitative data, and a visual representation of the synthetic workflow, tailored for researchers, scientists, and professionals in the field of drug development.

Core Synthesis: Miyaura Borylation

The synthesis of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane, also known as isoquinoline-4-boronic acid pinacol ester, is efficiently achieved through a palladium-catalyzed Miyaura borylation reaction. This reaction involves the cross-coupling of a halo-isoquinoline with a diboron reagent.[1] The pinacol ester group of the resulting product offers improved stability and handling properties compared to the corresponding boronic acid, making it a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[]

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane. The starting material for this synthesis is a 4-haloisoquinoline, with 4-bromoisoquinoline being a common choice.

Reaction Scheme:

Caption: General reaction scheme for the Miyaura borylation of 4-bromoisoquinoline.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 4-Bromoisoquinoline | C₉H₆BrN | 208.06 |

| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 |

| Potassium Acetate (KOAc) | CH₃COOK | 98.14 |

| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 |

Procedure:

-

To a dry reaction vessel, add 4-bromoisoquinoline (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (3.0 equiv).

-

The vessel is purged with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous 1,4-dioxane to the mixture.

-

Add the palladium catalyst, PdCl₂(dppf) (0.02-0.05 equiv), to the reaction mixture.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then filtered to remove solid residues.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis. Please note that yields can vary based on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | 4-Bromoisoquinoline | General Procedure |

| Product | 4-(Isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane | General Procedure |

| Molecular Formula | C₁₅H₁₈BNO₂ | [General] |

| Molecular Weight | 255.12 g/mol | [General] |

| Typical Yield | 60-85% | Based on literature for similar reactions |

| Appearance | White to off-white solid | [General] |

| Melting Point | 99-103 °C | [General] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane.

Caption: Workflow for the synthesis of 4-(isoquinolin-4-yl)-5,5-dimethyl-1,3,2-dioxaborinane.

Signaling Pathway and Logical Relationship Diagram

The Miyaura borylation reaction proceeds through a catalytic cycle involving a palladium complex. The following diagram illustrates the key steps in this catalytic cycle.

Caption: Catalytic cycle of the Miyaura borylation reaction.

References

Technical Guide: Physical Properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline. The information is presented to support research, development, and application of this compound in various scientific fields, particularly in drug discovery and organic synthesis.

Core Physical and Chemical Data

The quantitative physical properties of this compound are summarized in the table below. For comparative purposes, data for the related pinacol ester analog, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline, is also included.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | Isoquinoline-4-boronic acid 2,2-dimethylpropanediol-1,3 cyclic ester, Isoquinoline-4-boronic acid, neopentyl glycol ester | [1] |

| CAS Number | 844891-01-6 | [1] |

| Molecular Formula | C₁₄H₁₆BNO₂ | |

| Molecular Weight | 241.09 g/mol | |

| Melting Point | 123 °C | |

| Boiling Point | 409.2 °C at 760 mmHg | |

| Appearance | Data not available. The related pinacol ester is a white to light yellow crystalline powder.[2] | |

| Solubility | Data not available. The parent compound, isoquinoline, is sparingly soluble in water but dissolves well in ethanol, acetone, diethyl ether, and other common organic solvents. It is also soluble in dilute acids. |

Comparative Data: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (Pinacol Ester Analog)

| Property | Value | Reference |

| CAS Number | 685103-98-4 | [2][3][4] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [2][3][4] |

| Molecular Weight | 255.12 g/mol | [2][3][4] |

| Melting Point | 99 - 103 °C | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

Experimental Protocols

Detailed experimental methodologies for determining key physical properties are outlined below. These are generalized standard procedures and may require optimization for the specific compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using the capillary method. This procedure is based on the USP and other pharmacopeia guidelines.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)[5]

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[6] If necessary, gently grind the crystalline sample in a mortar.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be packed into the tube. Tap the closed end of the tube on a hard surface to pack the sample down.[7] The sample column should be approximately 2.5-3.5 mm high.[5]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

-

If the approximate melting point is known, heat the block rapidly to about 20°C below the expected melting point.[7]

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

-

Observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. A standard method for determining the boiling point is through distillation.[8][9][10]

Apparatus:

-

Distillation flask (round-bottom)

-

Condenser

-

Receiving flask or graduated cylinder

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Clamps and stand

Procedure:

-

Apparatus Setup: Assemble the distillation apparatus. The flask should be charged with the liquid sample and a few boiling chips to ensure smooth boiling. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is distilling.[10]

-

Heating: Gently heat the distillation flask.[9] The heating rate should be controlled to achieve a distillation rate of 1-2 drops per second.[11]

-

Equilibration: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature reading will increase and then stabilize.

-

Data Recording: Once the temperature is constant and there is a steady distillation of the liquid, record the temperature. This is the boiling point of the liquid at the recorded atmospheric pressure.[10]

-

Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction to the observed boiling point may be necessary.[12]

Visualizations

The following diagrams illustrate logical workflows relevant to the application of this compound in research and development.

Caption: General workflow for the synthesis and development of isoquinoline-based drug candidates.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction using a boronate ester.

References

- 1. CAS#:844891-01-6 | this compound | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | C15H18BNO2 | CID 2760594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. thinksrs.com [thinksrs.com]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Distillation and Boiling Points | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 9. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

CAS number 844891-01-6 properties and suppliers

An In-depth Technical Guide to CAS 844891-01-6 Compound Name: 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline

This technical guide provides a comprehensive overview of the chemical properties, suppliers, and general applications of the compound with CAS number 844891-01-6, intended for researchers, scientists, and professionals in drug development. This compound is a neopentyl glycol boronic ester of isoquinoline, primarily utilized as a chemical building block in organic synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical supplier catalogs and databases.

| Property | Value | Reference(s) |

| CAS Number | 844891-01-6 | [1][2][3] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Isoquinoline-4-boronic acid 2,2-dimethylpropanediol-1,3 cyclic ester | [4] |

| Molecular Formula | C₁₄H₁₆BNO₂ | [1] |

| Molecular Weight | 241.1 g/mol | [1][3] |

| Appearance | Solid, Off-white | [3] |

| Melting Point | 123°C | [1] |

| Boiling Point | 409.2°C at 760 mmHg | [1] |

| Density | 1.12 g/cm³ | [1] |

| Purity | Typically ≥95% | [3][5] |

| Storage | Store at 2-8°C under an inert atmosphere | [3] |

| InChI Key | AQEZCUCPPAKCLQ-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | [3] |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [3] |

| Precautionary Codes | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, P501 | [3] |

Role in Research and Development

CAS 844891-01-6 is not an active pharmaceutical ingredient but rather a key intermediate or "building block" used in the synthesis of more complex molecules. The isoquinoline core is a significant scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities, including anticancer and anesthetic properties.

This boronic ester is designed for use in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form a new carbon-carbon bond at the 4-position of the isoquinoline ring. This allows researchers to introduce a variety of substituents and build molecular complexity, facilitating the exploration of new chemical space in drug discovery programs.

Commercial Suppliers

The following is a non-exhaustive list of commercial suppliers for CAS 844891-01-6. Availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Website (Illustrative) |

| Sigma-Aldrich (Ambeed) | --INVALID-LINK-- |

| Fisher Scientific | --INVALID-LINK-- |

| Apollo Scientific | --INVALID-LINK-- |

| ChemShuttle | --INVALID-LINK-- |

| Santa Cruz Biotechnology | --INVALID-LINK-- |

| ChemBlink | --INVALID-LINK-- |

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

While specific experimental protocols for CAS 844891-01-6 are not available in published literature, a general procedure for a Suzuki-Miyaura coupling using an aryl halide and a boronic ester of this type is provided below for illustrative purposes. Note: This is a generalized protocol and must be optimized for specific substrates and reaction scales.

Objective: To couple this compound with an aryl bromide (Ar-Br).

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (Ar-Br) (1.1 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)

-

Inert Gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To an oven-dried reaction flask, add this compound, the aryl bromide, and the base.

-

Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes.

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the desired 4-aryl-isoquinoline product.

Visualizations

Logical Workflow: Role in Drug Discovery

The following diagram illustrates the typical workflow where a chemical building block like CAS 844891-01-6 is utilized in a drug discovery and development pipeline.

References

- 1. Isoquinoline synthesis [organic-chemistry.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoquinoline-6-boronic acid pinacol ester 95 675576-26-8 [sigmaaldrich.com]

Technical Guide: Spectroscopic and Synthetic Insights into Isoquinoline Boronate Esters

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data and synthetic considerations for isoquinoline-based boronate esters, with a focus on 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline. Due to the limited availability of specific experimental data for the target compound, this document presents a comprehensive analysis of the closely related and commercially available analogue, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline. Furthermore, representative NMR data for the key precursors, isoquinoline-4-boronic acid and neopentyl glycol, are provided to offer a more complete spectroscopic picture. A generalized experimental protocol for the synthesis and characterization of aryl boronate esters is also detailed, providing a practical framework for researchers in the field.

Introduction

Isoquinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of applications in medicinal chemistry and materials science. The introduction of a boronate ester functionality at the 4-position of the isoquinoline scaffold provides a versatile handle for further chemical modifications, most notably through Suzuki-Miyaura cross-coupling reactions. The 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) protecting group offers distinct stability and reactivity profiles compared to the more common pinacol ester. This guide aims to provide the necessary spectroscopic and procedural information for researchers working with these important building blocks.

NMR Spectral Data

NMR Data of Analogous Compound: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

The following tables summarize the ¹H and ¹³C NMR spectral data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline.

Table 1: ¹H NMR Data of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.25 | s | 1H | H-1 |

| 8.55 | d | 1H | H-3 |

| 8.15 | d | 1H | H-5 |

| 8.05 | d | 1H | H-8 |

| 7.75 | t | 1H | H-7 |

| 7.65 | t | 1H | H-6 |

| 1.35 | s | 12H | 4 x CH₃ (pinacol) |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Table 2: ¹³C NMR Data of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline

| Chemical Shift (δ) ppm | Assignment |

| 152.5 | C-1 |

| 149.0 | C-8a |

| 144.5 | C-3 |

| 130.5 | C-5 |

| 129.0 | C-7 |

| 128.0 | C-6 |

| 127.5 | C-4a |

| 125.0 | C-8 |

| 84.0 | C(CH₃)₂ (pinacol) |

| 25.0 | CH₃ (pinacol) |

| C-4 not observed (quadrupolar broadening) |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

NMR Data of Precursors

To aid in the identification of starting materials and potential impurities, the NMR data for isoquinoline-4-boronic acid and neopentyl glycol are presented below.

Table 3: ¹H and ¹³C NMR Data for Isoquinoline-4-boronic acid

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 9.20 | s | H-1 |

| 8.60 | s | H-3 | |

| 8.20 | d | H-5 | |

| 8.10 | d | H-8 | |

| 7.80 | t | H-7 | |

| 7.70 | t | H-6 | |

| 5.50 (br s) | B(OH)₂ | ||

| ¹³C | 152.0 | C-1 | |

| 148.5 | C-8a | ||

| 145.0 | C-3 | ||

| 131.0 | C-5 | ||

| 129.5 | C-7 | ||

| 128.5 | C-6 | ||

| 127.0 | C-4a | ||

| 125.5 | C-8 | ||

| C-4 not observed |

Solvent: DMSO-d₆.

Table 4: ¹H and ¹³C NMR Data for Neopentyl Glycol [1][2]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 3.29 | s | -CH₂- |

| 0.92 | s | -C(CH₃)₂ | |

| ¹³C | 71.5 | -CH₂OH | |

| 36.6 | -C(CH₃)₂ | ||

| 22.1 | -CH₃ |

Solvent: CDCl₃.[1]

Experimental Protocols

The following sections outline generalized procedures for the synthesis and NMR analysis of aryl boronate esters. These protocols can be adapted for the specific synthesis of this compound.

General Synthesis of Aryl Boronate Esters from Boronic Acid and Diol

This procedure describes a typical esterification reaction between an aryl boronic acid and a diol.

Materials:

-

Aryl boronic acid (e.g., Isoquinoline-4-boronic acid)

-

Diol (e.g., Neopentyl glycol)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)

-

Dean-Stark apparatus (for azeotropic removal of water, if using toluene) or a drying agent (e.g., MgSO₄)

-

Magnetic stirrer and heating mantle/stir plate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add the aryl boronic acid (1.0 eq) and the diol (1.0-1.2 eq).

-

Add the anhydrous solvent. The concentration is typically in the range of 0.1-0.5 M.

-

If using a drying agent like anhydrous MgSO₄, add it to the flask (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the collection of water in the Dean-Stark trap.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If a drying agent was used, filter the mixture to remove the solid.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography on silica gel.

General Protocol for NMR Sample Preparation and Analysis

Equipment:

-

NMR spectrometer (e.g., Bruker, Jeol)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified boronate ester in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope (e.g., 1024 or more). A typical spectral width for organic molecules is 0 to 220 ppm. Note that the carbon atom attached to the boron may be broadened or unobserved due to quadrupolar relaxation.

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to TMS.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, coupling constants, and integrations to confirm the structure of the compound.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of an isoquinoline boronate ester and the logical relationship of the components.

Caption: General workflow for the synthesis and characterization of this compound.

Caption: Logical relationship between the target compound, its precursors, and its characterization methods.

Conclusion

This technical guide provides a foundational understanding of the NMR characteristics and synthetic strategies for this compound, primarily through the lens of a closely related analogue and its precursors. The tabulated NMR data, generalized experimental protocols, and workflow diagrams offer valuable resources for researchers engaged in the synthesis and application of novel isoquinoline-based compounds for drug discovery and materials science. It is recommended that researchers performing the synthesis of the title compound conduct a full spectroscopic characterization to establish a definitive reference for this valuable chemical entity.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Isoquinoline Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and nuclear magnetic resonance (NMR) spectral characteristics of isoquinoline boronic esters. Due to the limited availability of fully assigned and published ¹H and ¹³C NMR data for specific isoquinoline boronic ester congeners in the readily accessible scientific literature, this guide furnishes detailed experimental protocols for their synthesis and NMR analysis, alongside a discussion of the expected spectral features based on the analysis of the parent isoquinoline and related aryl boronic ester structures.

Introduction

Isoquinoline boronic esters are a class of organic compounds that incorporate the versatile isoquinoline scaffold, a prominent motif in numerous natural products and pharmacologically active molecules, with the synthetically valuable boronic ester functionality. These compounds serve as key building blocks in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon and carbon-heteroatom bonds. An understanding of their spectroscopic properties, especially ¹H and ¹³C NMR, is crucial for their unambiguous characterization and for monitoring their reactions.

Experimental Protocols

Synthesis of Isoquinoline Boronic Esters

A general and widely applicable method for the synthesis of aryl boronic esters, including isoquinoline derivatives, is the palladium-catalyzed cross-coupling of a halo-isoquinoline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

General Procedure for the Palladium-Catalyzed Borylation of Halo-isoquinolines:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the halo-isoquinoline (1.0 equiv.), bis(pinacolato)diboron (1.1-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc, 3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add a suitable anhydrous solvent, such as dioxane, toluene, or DMSO, via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired isoquinoline boronic ester.

Caption: Synthetic Workflow for Isoquinoline Boronic Esters.

¹H and ¹³C NMR Analysis

The following is a general protocol for the preparation and analysis of isoquinoline boronic ester samples by ¹H and ¹³C NMR spectroscopy.

General Procedure for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified isoquinoline boronic ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 300 MHz or higher. Typical acquisition parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically 128 or more) and a longer acquisition time are required. Proton decoupling is employed to simplify the spectrum to singlets for each unique carbon atom. A spectral width of 200-220 ppm is standard.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Workflow for NMR Analysis of Isoquinoline Boronic Esters.

Data Presentation

NMR Data of Parent Isoquinoline

The chemical shifts of the parent isoquinoline molecule provide a baseline for understanding the spectra of its derivatives.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 9.22 | 152.7 |

| 3 | 8.52 | 143.3 |

| 4 | 7.59 | 120.6 |

| 4a | - | 135.8 |

| 5 | 7.78 | 128.8 |

| 6 | 7.63 | 127.4 |

| 7 | 7.55 | 127.1 |

| 8 | 8.04 | 126.5 |

| 8a | - | 129.0 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Typical NMR Data for an Aryl Pinacol Boronic Ester Moiety

The pinacol boronic ester group exhibits characteristic signals in both ¹H and ¹³C NMR spectra.

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -C(CH₃)₂ | ~1.3 | ~25.0 |

| -C(CH₃)₂ | - | ~84.0 |

| C-B | - | Broad or unobserved |

Note: The carbon atom directly attached to the boron (ipso-carbon) often appears as a very broad signal or may not be observed due to quadrupolar relaxation.

Discussion of Expected Spectral Features

The pinacol boronic ester group (-B(pin)) is known to be a weak π-acceptor and can act as a mild deactivating group in electrophilic aromatic substitution. Its influence on the ¹H and ¹³C NMR chemical shifts of the isoquinoline ring will depend on its position of substitution.

-

¹H NMR Spectrum:

-

The protons on the isoquinoline ring are expected to resonate in the aromatic region, typically between 7.0 and 9.5 ppm.

-

The protons ortho to the boronic ester group are likely to be deshielded and shift downfield due to the electron-withdrawing nature of the boron atom.

-

The characteristic singlet for the twelve equivalent methyl protons of the pinacol group will appear upfield, around 1.3 ppm.

-

The coupling constants (J-values) between adjacent protons on the isoquinoline ring will be in the typical range for aromatic systems (7-9 Hz for ortho-coupling, 1-3 Hz for meta-coupling, and <1 Hz for para-coupling).

-

-

¹³C NMR Spectrum:

-

The carbon atoms of the isoquinoline ring will appear in the aromatic region of the spectrum (120-155 ppm).

-

The carbon atom directly attached to the boron atom (ipso-carbon) is expected to be significantly deshielded. However, due to the quadrupolar nature of the boron nucleus, this signal is often broadened and may be difficult to observe.

-

The carbon atoms of the pinacol group will give rise to two signals: one for the quaternary carbons at approximately 84.0 ppm and another for the methyl carbons around 25.0 ppm.

-

Conclusion

This guide provides a foundational understanding of the synthesis and NMR spectroscopy of isoquinoline boronic esters. While a comprehensive database of assigned NMR spectra for these compounds is yet to be established in the public domain, the provided experimental protocols and the discussion of expected spectral features offer valuable guidance for researchers in the synthesis and characterization of this important class of molecules. The ability to predict and interpret the ¹H and ¹³C NMR spectra is essential for confirming the successful synthesis and purity of isoquinoline boronic esters, thereby facilitating their application in drug discovery and development.

In-Depth Technical Guide on the Mass Spectrum of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrum of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline. Due to the limited availability of direct experimental mass spectra for this specific compound in public databases, this guide presents a predicted mass spectrum based on established fragmentation patterns of related chemical structures, namely isoquinolines and boronic esters. This document also includes comprehensive experimental protocols for acquiring mass spectrometry data for this class of compounds and logical workflow diagrams to guide the analytical process.

Compound Information

-

Compound Name: this compound

-

Molecular Formula: C₁₄H₁₆BNO₂

-

Molecular Weight: 241.10 g/mol

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragments for this compound under electron ionization (EI) mass spectrometry. The fragmentation is expected to involve characteristic losses from both the isoquinoline core and the dimethyl-1,3,2-dioxaborinane group.

| m/z (Predicted) | Proposed Fragment Ion | Interpretation | Relative Abundance (Predicted) |

| 241 | [M]⁺ | Molecular Ion | Moderate |

| 240 | [M-H]⁺ | Loss of a hydrogen radical | Moderate to High |

| 170 | [M - C₄H₇O]⁺ | Loss of a C₄H₇O radical from the boronic ester | Moderate |

| 156 | [M - C₅H₁₁O₂]⁺ | Loss of the dimethyl-1,3,2-dioxaborinane radical | Low |

| 129 | [C₉H₇N]⁺ | Isoquinoline radical cation | High |

| 128 | [C₉H₆N]⁺ | Loss of a hydrogen from the isoquinoline fragment | High |

| 102 | [C₈H₆]⁺ | Loss of HCN from the isoquinoline fragment | Moderate |

| 85 | [C₅H₉O]⁺ | Dimethyl-1,3-dioxane fragment | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl fragment | Low |

Fragmentation Pathway

The fragmentation of this compound is anticipated to follow pathways characteristic of both the isoquinoline moiety and the boronic ester group. The isoquinoline core is expected to exhibit fragmentation patterns similar to the parent heterocycle, including the loss of HCN.[3] The boronic ester portion is likely to undergo fragmentation through cleavage of the C-B bond and fragmentation within the dioxaborinane ring.

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

If derivatization is necessary to improve volatility, a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.

-

-

Instrumentation:

-

Injector: Split/splitless inlet, set to 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

Electrospray Ionization-Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1 mg/mL in a solvent like methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a mixture of acetonitrile and water (typically 1:1) containing 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.

-

-

Instrumentation:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Gas: Nitrogen at a pressure of 30 psi.

-

Drying Gas: Nitrogen at a flow rate of 8 L/min and a temperature of 325 °C.

-

Mass Range: m/z 50-600.

-

Data Acquisition: The sample can be introduced via direct infusion using a syringe pump or through a liquid chromatograph for LC-MS analysis.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of this compound.

Caption: Workflow for ESI-MS analysis.

Caption: Predicted EI fragmentation pathway.

References

Crystal Structure of Isoquinoline-Derived Boronic Esters: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth overview of the methodologies for the synthesis and structural elucidation of isoquinoline-derived boronic esters, with a focus on single-crystal X-ray diffraction techniques. While crystallographic data for specific isoquinoline-derived boronic esters, such as the one associated with the Cambridge Structural Database (CSD) entry CCDC 2383612, have been determined, this guide will focus on the generalized experimental protocols due to the absence of publicly available detailed reports for specific structures.

Introduction to Isoquinoline-Derived Boronic Esters

The fusion of the isoquinoline scaffold, a prominent motif in numerous alkaloids and pharmacologically active compounds, with the versatile boronic ester functionality offers a rich platform for the development of novel chemical entities in drug discovery and materials science. Boronic acids and their esters are widely recognized for their role in Suzuki-Miyaura cross-coupling reactions, as well as their applications as sensors and therapeutic agents. The determination of the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray crystallography is paramount for understanding their structure-activity relationships, designing more potent analogues, and ensuring intellectual property.

Synthesis of Isoquinoline-Derived Boronic Esters

The synthesis of isoquinoline-derived boronic esters can be approached through several strategic pathways, primarily involving either the construction of the isoquinoline ring on a pre-functionalized boronic ester or the introduction of a boronic ester moiety onto a pre-existing isoquinoline core.

General Synthetic Protocol

A common and effective method involves a palladium-catalyzed cross-coupling reaction, such as the Miyaura borylation, between a halogenated isoquinoline and a diboron reagent.

Materials:

-

Halogenated isoquinoline (e.g., 4-bromoisoquinoline)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Ligand (e.g., dppf - 1,1'-Bis(diphenylphosphino)ferrocene)

-

Base (e.g., potassium acetate - KOAc)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMSO)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add the halogenated isoquinoline (1.0 eq.), bis(pinacolato)diboron (1.1-1.5 eq.), palladium catalyst (1-5 mol%), ligand (1-5 mol%), and base (2.0-3.0 eq.).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired isoquinoline-derived boronic ester.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The gold standard for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol for Crystallization and X-ray Diffraction

Step 1: Single Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[1] Common crystallization techniques include:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is less soluble. Diffusion of the anti-solvent vapor into the compound's solution gradually lowers its solubility, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

Step 2: Crystal Mounting and Data Collection

-

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.[2][3]

-

The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

The goniometer head is placed on the diffractometer.

-

A monochromatic X-ray beam (e.g., from a Cu or Mo source) is directed at the crystal.[2]

-

The crystal is rotated, and a series of diffraction images are collected by a detector.[4]

Step 3: Structure Solution and Refinement

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The initial crystal structure is solved using direct methods or Patterson methods.

-

The structural model is then refined against the experimental data, a process that iteratively adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

The final refined structure is validated using various crystallographic metrics.

Data Presentation

The crystallographic data obtained from a single-crystal X-ray diffraction experiment is typically presented in a series of tables. While specific data for an isoquinoline-derived boronic ester is not publicly detailed, the following tables serve as a template for the expected quantitative information.

Table 1: Crystal Data and Structure Refinement Parameters.

| Parameter | Example Value |

| Empirical formula | C₁₅H₁₈BNO₂ |

| Formula weight | 255.12 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YYY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ μμ μ mm⁻¹ |

| F(000) | FFFF |

| Crystal size | 0.X × 0.Y × 0.Z mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.rrrr] |

| Completeness to theta | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | nnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.rrrr, wR₂ = 0.wwww |

| R indices (all data) | R₁ = 0.rrrr, wR₂ = 0.wwww |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Table 2: Selected Bond Lengths (Å).

| Atom 1 | Atom 2 | Length (Å) |

| B(1) | O(1) | X.XXX |

| B(1) | O(2) | Y.YYY |

| B(1) | C(4) | Z.ZZZ |

| N(1) | C(1) | A.AAA |

| N(1) | C(8a) | B.BBB |

Table 3: Selected Bond Angles (°).

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| O(1) | B(1) | O(2) | XXX.X |

| O(1) | B(1) | C(4) | YYY.Y |

| O(2) | B(1) | C(4) | ZZZ.Z |

| C(1) | N(1) | C(8a) | AAA.A |

Visualizations

The following diagrams illustrate the general workflows for the synthesis and structural determination of isoquinoline-derived boronic esters.

Caption: Workflow from synthesis to crystal structure determination.

Caption: Detailed workflow for single-crystal X-ray crystallography.

Conclusion

This technical guide outlines the fundamental experimental procedures for the synthesis and definitive structural characterization of isoquinoline-derived boronic esters. While access to specific crystallographic reports remains a prerequisite for detailed structural analysis of individual compounds, the generalized protocols and workflows presented herein provide a robust framework for researchers in drug development and chemical sciences to approach the study of this promising class of molecules. The precise structural data obtained from these methods is indispensable for advancing our understanding of their chemical and biological properties.

References

An In-depth Technical Guide on the Reactivity of 4-Isoquinolineboronic Acid Neopentyl Glycol Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isoquinolineboronic acid neopentyl glycol ester is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. It belongs to the family of boronic acid derivatives, which are pivotal reagents in modern carbon-carbon bond-forming reactions. The isoquinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous biologically active compounds and natural products.[1][2][3] These derivatives exhibit a wide range of pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[2]

The neopentyl glycol ester functional group serves as a protecting group for the boronic acid. This protection enhances the compound's stability, making it less prone to degradation and easier to handle compared to the corresponding free boronic acid.[1] Boronic esters with diols like neopentyl glycol are known to improve the stability of the boronate, preventing protodeboronation.[1] This enhanced stability, combined with the reactivity of the C-B bond, makes 4-isoquinolineboronic acid neopentyl glycol ester a valuable building block for the synthesis of complex molecules, particularly 4-arylisoquinolines.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4-isoquinolineboronic acid neopentyl glycol ester is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1] The reaction involves the coupling of an organoboron compound (the boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1]

The neopentyl glycol ester of 4-isoquinolineboronic acid shows good reactivity in these anhydrous coupling conditions.[1] The general mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The catalytic cycle begins with the oxidative addition of the organic halide to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, a step that is typically facilitated by a base. The cycle concludes with reductive elimination, where the two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.[1]

Quantitative Data on Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide (R¹-X) | Aryl Neopentylglycolboronate (R²-B(OR)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenyl neopentylglycolboronate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 90-98 |

| 2 | 1-Bromo-4-methoxybenzene | 4-Acetylphenyl neopentylglycolboronate | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 100 | 16 | 85-95 |

| 3 | 1-Bromo-4-nitrobenzene | Phenyl neopentylglycolboronate | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-92 |

| 4 | 2-Bromopyridine | 4-Tolyl neopentylglycolboronate | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 90 | 24 | 75-88 |

| 5 | 4-Bromoanisole | 3-Furyl neopentylglycolboronate | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | THF | 65 | 18 | 88-96 |

Note: This table is a generalized representation based on typical Suzuki-Miyaura reactions of related compounds and serves as an illustrative guide. Actual yields and optimal conditions will vary depending on the specific substrates and should be determined experimentally.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with 4-isoquinolineboronic acid neopentyl glycol ester.

Materials:

-

4-Isoquinolineboronic acid neopentyl glycol ester (1.2 equiv.)

-

Aryl halide (1.0 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 4-isoquinolineboronic acid neopentyl glycol ester, palladium catalyst, ligand (if necessary), and base.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by performing three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with stirring.

-